2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
4298-30-0
VCID:
VC0186144
InChI:
InChI=1S/C15H11ClN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
SMILES:
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl
Molecular Formula:
C15H11ClN2OS
Molecular Weight:
302.8 g/mol
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 4298-30-0
Main Products
VCID: VC0186144
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.8 g/mol
CAS No. | 4298-30-0 |
---|---|
Product Name | 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Molecular Formula | C15H11ClN2OS |
Molecular Weight | 302.8 g/mol |
IUPAC Name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C15H11ClN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
Standard InChIKey | ARXYASGOOYTBIP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
PubChem Compound | 870274 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume